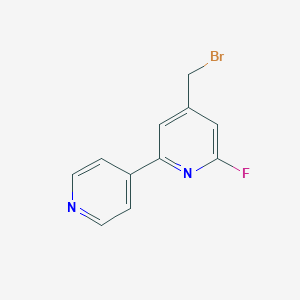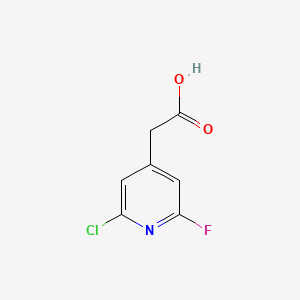
Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate is a complex organic compound that features both ammonium and phosphonooxy functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the phosphonooxy group suggests that it may have unique biochemical properties, making it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the palmitamido and phosphonooxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would likely include steps such as esterification, amidation, and phosphorylation, followed by purification techniques like crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or water, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state of the phosphonooxy group, while reduction could lead to the formation of a simpler amine derivative.
Applications De Recherche Scientifique
Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition or as a probe in biochemical assays.
Medicine: Due to its potential bioactivity, it may be investigated for therapeutic uses, such as antimicrobial or anticancer agents.
Industry: The compound can be used in the formulation of specialized materials or as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate exerts its effects involves its interaction with specific molecular targets. The ammonium group can facilitate binding to negatively charged sites on proteins or enzymes, while the phosphonooxy group may participate in phosphorylation or dephosphorylation reactions, affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quaternary ammonium salts and phosphonooxy derivatives, such as:
- Benzalkonium chloride
- Cetylpyridinium chloride
- Phosphonooxyethylamine
Uniqueness
What sets Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate apart is its combination of both ammonium and phosphonooxy groups, which may confer unique biochemical properties. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to compounds with only one of these groups.
Propriétés
Formule moléculaire |
C25H45N2O7P |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
azanium;(2S)-2-(hexadecanoylamino)-3-(4-phosphonooxyphenyl)propanoate |
InChI |
InChI=1S/C25H42NO7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(27)26-23(25(28)29)20-21-16-18-22(19-17-21)33-34(30,31)32;/h16-19,23H,2-15,20H2,1H3,(H,26,27)(H,28,29)(H2,30,31,32);1H3/t23-;/m0./s1 |
Clé InChI |
UZKHSMRJEHXEHO-BQAIUKQQSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)[O-].[NH4+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one](/img/structure/B13149659.png)



![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)









